molecular formula C23H21ClN2O5S B4130117 N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide

N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide

Cat. No.: B4130117
M. Wt: 472.9 g/mol
InChI Key: DJNRPRABMZTUJS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of acetylphenyl, benzylamino, sulfonyl, and chlorophenoxy groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Acetylation: of 3-aminophenol to form 3-acetylaminophenol.

    Sulfonylation: of 4-aminobenzylamine to introduce the sulfonyl group.

    Chlorination: of phenoxyacetic acid to obtain 2-chlorophenoxyacetic acid.

    Coupling: of these intermediates under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-2-{4-[(methylamino)sulfonyl]-2-chlorophenoxy}acetamide
  • N-(3-acetylphenyl)-2-{4-[(ethylamino)sulfonyl]-2-chlorophenoxy}acetamide
  • N-(3-acetylphenyl)-2-{4-[(propylamino)sulfonyl]-2-chlorophenoxy}acetamide

Uniqueness: N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide is unique due to the presence of the benzylamino group, which may confer specific binding properties and reactivity compared to its methyl, ethyl, or propyl analogs. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)-2-chlorophenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-16(27)18-8-5-9-19(12-18)26-23(28)15-31-22-11-10-20(13-21(22)24)32(29,30)25-14-17-6-3-2-4-7-17/h2-13,25H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNRPRABMZTUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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